Cas no 1379179-64-2 (2-(3-methoxy-4-methylphenyl)ethanimidamide)
2-(3-methoxy-4-methylphenyl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxy-4-methylphenyl)ethanimidamide
- EN300-1843847
- 1379179-64-2
-
- Inchi: 1S/C10H14N2O/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12)
- InChI Key: FHEPKEUBZAKQEB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C)CC(=N)N
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 59.1Ų
2-(3-methoxy-4-methylphenyl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843847-1g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-5g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-10g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-0.05g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-0.1g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-0.25g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-0.5g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-1.0g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1843847-2.5g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1843847-5.0g |
2-(3-methoxy-4-methylphenyl)ethanimidamide |
1379179-64-2 | 5g |
$2940.0 | 2023-06-02 |
2-(3-methoxy-4-methylphenyl)ethanimidamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(3-methoxy-4-methylphenyl)ethanimidamide
Introduction to 2-(3-methoxy-4-methylphenyl)ethanimidamide (CAS No. 1379179-64-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-(3-methoxy-4-methylphenyl)ethanimidamide (CAS No. 1379179-64-2) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features, combining an ethanimidamide moiety with a substituted phenyl ring, have garnered attention for its versatile applications in drug discovery and molecular research. This introduction delves into the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, emphasizing its role in developing novel therapeutic agents.
The structural framework of 2-(3-methoxy-4-methylphenyl)ethanimidamide is characterized by a phenyl ring substituted at the 3-position with a methoxy group and at the 4-position with a methyl group. This substitution pattern enhances the molecule's lipophilicity while maintaining sufficient polar interactions, making it an attractive candidate for further functionalization. The ethanimidamide group introduces a reactive site that can participate in various chemical transformations, including condensation reactions with nucleophiles and Michael additions, which are pivotal in constructing more complex molecular architectures.
In recent years, there has been growing interest in leveraging such heterocyclic compounds for their pharmacological properties. The presence of the methoxy and methyl groups on the phenyl ring not only influences the compound's solubility and metabolic stability but also modulates its binding affinity to biological targets. This has prompted researchers to explore its potential as a scaffold for developing small-molecule inhibitors or modulators of key enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
One of the most compelling aspects of 2-(3-methoxy-4-methylphenyl)ethanimidamide is its synthetic accessibility. Modern synthetic methodologies have enabled efficient preparation of this compound through multi-step reactions involving Friedel-Crafts alkylation followed by condensation with formamide derivatives. These synthetic routes highlight the compound's feasibility for large-scale production, which is crucial for both preclinical studies and commercial development. Additionally, advances in computational chemistry have facilitated the optimization of its synthesis by predicting reaction outcomes and minimizing unwanted byproducts.
Recent studies have begun to elucidate the biological activity of 2-(3-methoxy-4-methylphenyl)ethanimidamide, revealing promising interactions with various therapeutic targets. For instance, preliminary in vitro assays have demonstrated its ability to inhibit the activity of certain kinases implicated in cancer progression. The ethanimidamide moiety has been shown to engage with the active site of these enzymes, potentially disrupting their function without significant off-target effects. This aligns with broader trends in drug discovery where targeted inhibition of specific enzymatic pathways is key to developing effective treatments.
The compound's potential extends beyond oncology; it has also shown promise in addressing neuroinflammatory diseases. Research indicates that 2-(3-methoxy-4-methylphenyl)ethanimidamide can modulate inflammatory responses by interacting with microglial receptors and reducing pro-inflammatory cytokine production. This mechanism is particularly relevant given the increasing evidence linking neuroinflammation to conditions such as Alzheimer's disease and Parkinson's disease. By targeting these pathways, the compound may offer a novel therapeutic approach to mitigate disease progression.
Furthermore, the structural versatility of 2-(3-methoxy-4-methylphenyl)ethanimidamide allows for further derivatization to enhance its pharmacological profile. Researchers are exploring modifications at both the phenyl ring and ethanimidamide moiety to improve solubility, bioavailability, and target specificity. Techniques such as structure-activity relationship (SAR) studies are being employed to systematically modify key functional groups while monitoring changes in biological activity. These efforts underscore the compound's potential as a platform for generating next-generation therapeutics.
The role of computational modeling in understanding the behavior of 2-(3-methoxy-4-methylphenyl)ethanimidamide cannot be overstated. Molecular docking simulations have provided valuable insights into how this compound interacts with biological targets at an atomic level. By predicting binding affinities and identifying key interaction points, researchers can refine lead compounds before experimental validation becomes necessary. This integration of computational methods with traditional wet-lab approaches has accelerated drug discovery pipelines significantly.
In conclusion,2-(3-methoxy-4-methylphenyl)ethanimidamide (CAS No. 1379179-64-2) stands out as a versatile molecule with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound promises to play a pivotal role in advancing drug discovery efforts worldwide.
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